molecular formula C4H8ClN3S B2382490 (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride CAS No. 2107270-31-3

(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride

Cat. No. B2382490
CAS RN: 2107270-31-3
M. Wt: 165.64
InChI Key: XJCJQHIYTATDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride, also known as MTMA, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound belongs to the class of thiadiazoles and has been studied for its potential applications in neuroscience and medicinal chemistry.

Scientific Research Applications

Dyeing Performance in Textile Industry

A study by Malik et al. (2018) involved the synthesis of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, closely related to the chemical structure . These derivatives showed significant applications in the textile industry, particularly in dyeing nylon fabrics, indicating potential utility of similar thiadiazole compounds in textile coloration and design processes (Malik, Patel, Tailor, & Patel, 2018).

Antimicrobial Properties

Barot, Manna, and Ghate (2017) synthesized various thiadiazole derivatives with antimicrobial properties. This research suggests that compounds structurally similar to (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride could have potential as antimicrobial agents (Barot, Manna, & Ghate, 2017).

Anticonvulsant Applications

Camerman et al. (2005) studied stereochemical aspects of thiadiazole anticonvulsants, providing insights into how these compounds, including those similar to the chemical , might interact with biological systems to exert anticonvulsant effects (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Photodynamic Therapy in Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) researched the use of thiadiazole derivatives in photodynamic therapy, a treatment method for cancer. This suggests that compounds like this compound could be explored for their potential in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Aggregation and Spectroscopic Studies

Matwijczuk et al. (2016) investigated the spectroscopic properties and molecular aggregation of thiadiazole derivatives, which is relevant for understanding the behavior of this compound in various environments (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Muscarinic Receptor Subtype Binding

Tejada et al. (2006) focused on the design and synthesis of thiadiazole derivatives and their effects on muscarinic receptor subtypes. This research offers a perspective on how this compound might interact with neurological receptors (Tejada, Nagy, Xu, Wu, Katz, Dorsey, Rieman, Lawlor, Warrier, & Messer, 2006).

properties

IUPAC Name

(4-methyl-1,2,5-thiadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH/c1-3-4(2-5)7-8-6-3;/h2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCJQHIYTATDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSN=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.